9-(azidomethyl)anthracene

Fluorogenic probe CuAAC click chemistry Photoinduced electron transfer

9-(Azidomethyl)anthracene (CAS 195133-98-3) is a mono-functional aromatic azide built on an anthracene fluorophore scaffold, with molecular formula C₁₅H₁₁N₃ and a molecular weight of 233.27 g/mol. The compound features a methylene spacer linking the azido group to the 9-position of the anthracene core, which enables photoinduced electron transfer (PET)-based fluorescence quenching in the azide form and strong fluorescence turn-on upon Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) to yield 1,2,3-triazole products.

Molecular Formula C15H11N3
Molecular Weight 233.3
CAS No. 195133-98-3
Cat. No. B6245738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(azidomethyl)anthracene
CAS195133-98-3
Molecular FormulaC15H11N3
Molecular Weight233.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Azidomethyl)anthracene (CAS 195133-98-3): A Mono-Functional Fluorogenic Azide for CuAAC Click Chemistry and Bioorthogonal Labeling


9-(Azidomethyl)anthracene (CAS 195133-98-3) is a mono-functional aromatic azide built on an anthracene fluorophore scaffold, with molecular formula C₁₅H₁₁N₃ and a molecular weight of 233.27 g/mol [1]. The compound features a methylene spacer linking the azido group to the 9-position of the anthracene core, which enables photoinduced electron transfer (PET)-based fluorescence quenching in the azide form and strong fluorescence turn-on upon Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) to yield 1,2,3-triazole products [2]. This fluorogenic property distinguishes it from non-fluorogenic azides and underpins its utility in bioorthogonal labeling, DNA functionalization, combinatorial dye synthesis, and high-throughput screening applications [3][4].

Why 9-(Azidomethyl)anthracene Cannot Be Readily Substituted by Generic Azides or Alternative Anthracene Derivatives in Fluorogenic and Bioorthogonal Workflows


Generic aryl or alkyl azides (e.g., benzyl azide) lack the anthracene fluorophore and therefore provide no intrinsic fluorescence readout upon CuAAC ligation, rendering them unsuitable for wash-free fluorogenic detection [1]. 9,10-Bis(azidomethyl)anthracene, while sharing the anthracene core, is a homo-bifunctional cross-linker that yields bridged or cross-linked products rather than discrete single-point conjugates, fundamentally altering the downstream application space [2]. 9-(Bromomethyl)anthracene, the common synthetic precursor, is a halide electrophile that participates in nucleophilic substitution rather than bioorthogonal cycloaddition, precluding its use in live-cell or biomolecular click-labeling contexts . Even closely related anthracene azides with substituents at the 10-position (e.g., 9-azidomethyl-10-cyanoanthracene or 9-azidomethyl-10-methylanthracene) exhibit altered photophysics due to electronic tuning of the anthryl core, making fluorescence output non-transferable across analogs [3]. Consequently, direct substitution without re-optimization of reaction conditions and fluorescence detection parameters is not scientifically justified.

9-(Azidomethyl)anthracene (CAS 195133-98-3): Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Fluorogenic Turn-On Ratio: 75-Fold Fluorescence Enhancement Upon CuAAC Triazole Formation Relative to the Non-Fluorescent Azide Precursor

9-(Azidomethyl)anthracene is essentially non-fluorescent due to PET quenching of the anthryl excited state by the electron-rich α-nitrogen of the azido group. Upon CuAAC reaction with a terminal alkyne, the azide is converted to a 1,2,3-triazole, restoring anthracene fluorescence. In the foundational study by Xie et al. (2008), the triazolyl product derived from an anthracene azide (Compound A) and phenylacetylene exhibited a 75-fold stronger fluorescence emission intensity than the azide precursor at equal concentration in DMSO, with the triazole product achieving a quantum yield (Φ_F) of 0.96 [1]. This establishes the compound as a bona fide fluorogenic reagent where signal is generated only upon successful ligation, enabling wash-free detection workflows.

Fluorogenic probe CuAAC click chemistry Photoinduced electron transfer

DNA Duplex Thermal Stabilization: +9 °C Tm Increase from Single Anthracene Conjugation Outperforms Non-Fluorogenic Azide Conjugates

In a direct comparative study by Seela et al. (2010), fluorogenic 9-azidomethyl anthracene (2) and 3-azido-7-hydroxycoumarin (3) were both employed for postsynthetic 'click' functionalization of oligonucleotides bearing octa-(1,7)-diynyl-8-aza-7-deaza-2′-deoxyadenosine. A single conjugation of the anthracene residue to the oligonucleotide led to a 9 °C increase in duplex melting temperature (T_m) [1]. This substantial thermal stabilization is attributed to the aromatic stacking of the anthracene moiety within the DNA duplex. Critically, the 8-aza-7-deazaadenine-based conjugates showed virtually no fluorescence quenching, unlike 7-deazaadenine dye conjugates, meaning the anthracene label retains its full fluorescence intensity in the duplex context—a dual advantage of stabilization plus signal retention [1]. In contrast, benzyl azide (nonpolar, non-fluorogenic) and AZT-azide (polar) conjugates provided no fluorescence signal.

Oligonucleotide labeling DNA duplex stability Fluorogenic nucleobase

Mono-Azide vs. Bis-Azide Functional Differentiation: Single-Point Labeling with 9-(Azidomethyl)anthracene Versus Cross-Linking with 9,10-Bis(azidomethyl)anthracene

The mono-azide 9-(azidomethyl)anthracene and the bis-azide 9,10-bis(azidomethyl)anthracene serve mechanistically distinct roles in bioconjugation. Pujari et al. (2014) demonstrated that 9-azidomethylanthracene enables high-density single-point 'click labeling' of alkynylated DNA, while 9,10-bis-azidomethylanthracene is employed for interstrand 'bis-click' cross-linking to generate covalently bridged DNA duplexes [1]. In the bis-click cross-linked duplexes, long linker connectivity at terminal positions resulted in fluorescence quenching, whereas centrally positioned cross-links led to fluorescence dequenching upon correct base pairing [1]. The mono-azide thus provides discrete, stoichiometrically controlled labeling suitable for quantitative fluorescence analysis, while the bis-azide yields bridged architectures with conformation-dependent photophysics that complicate quantitative interpretation.

DNA cross-linking Single-chain nanoparticles Polymer conjugation

CuAAC Reaction Yield with Phenylacetylene: ~64% Isolated Yield Provides a Benchmark for Synthetic Feasibility Assessment

In the systematic study of anthracene azide CuAAC reactivity reported by Xie et al. (2008), 9-(azidomethyl)anthracene (CAS 195133-98-3) was reacted with phenylacetylene under standard CuAAC conditions (CuSO₄/sodium ascorbate, DMF/H₂O). The isolated yield of the corresponding 1,2,3-triazole product was approximately 64% . This yield serves as a practical benchmark: while slightly lower than the ~68% yield reported for the 10-azidomethyl regioisomer under identical conditions, the 64% value confirms that the 9-substituted anthracene azide is a competent click substrate whose efficiency is adequate for most preparative and labeling applications . This contrasts with sterically hindered aryl azides that can exhibit substantially lower CuAAC reactivity.

Click reaction efficiency Synthetic benchmarking Triazole formation

Fluorescence Turn-On Enables High-Throughput Pharmaceutical Salt Screening in 96-Well Microplate Format

Kimura et al. (2018) developed a fluorescence-based high-throughput screening method for detecting salt formation of amine-containing active pharmaceutical ingredients (APIs) using 9-azidomethylanthracene as the fluorogenic reporter [1]. The workflow involves: (i) solid-vapor alkynylation of free-base amine APIs with propargyl bromide, and (ii) subsequent CuAAC reaction with 9-azidomethylanthracene. Free-base amines that are successfully alkynylated produce a strong fluorescent triazole signal; in contrast, protonated amine salts are inert to propargyl bromide and yield no fluorescence [1]. This binary fluorescent/nonfluorescent readout was validated against powder X-ray diffraction and Raman spectroscopy, confirming the method's reliability for rapid salt screening in 96-well microplates without specialized reagents or instrumentation beyond a fluorescence plate reader [1].

High-throughput screening Salt formation detection Pharmaceutical analysis

Anthracene Chromophore Enables Dual-Mode Molecular Weight Estimation of Click-Functionalized Polyesters via UV-Vis and Fluorescence

Ramkumar et al. (2010) demonstrated that when 9-azidomethylanthracene is clicked onto propargyl-terminated linear polyesters, the anthracene chromophore not only provides fluorescent labeling but also enables molecular weight estimation of the polymer via both UV-visible and fluorescence spectroscopic measurements [1]. This dual-readout capability is not available with non-chromophoric azides such as benzyl azide or ω-azido heptaethyleneglycol monomethylether, which were used in the same study as comparative click partners but provided no spectroscopic handle for polymer characterization [1]. The ability to simultaneously end-label and quantify polymer molecular weight in a single click step represents a practical workflow advantage in polymer chemistry.

Polymer analysis End-group determination UV-Vis spectroscopy

Evidence-Backed Application Scenarios for 9-(Azidomethyl)anthracene (CAS 195133-98-3) in Bioorthogonal Chemistry, Nucleic Acid Research, and Pharmaceutical Analysis


Wash-Free Fluorogenic Labeling of Alkyne-Modified Biomolecules in Live Cells and Cell Lysates

The 75-fold fluorescence turn-on ratio and near-unity quantum yield (Φ_F = 0.96) of the CuAAC triazole product [1] enable detection of alkyne-tagged proteins, glycans, or nucleic acids without removal of excess unreacted azide reagent. This wash-free workflow is essential for live-cell imaging where repeated washing steps compromise cell viability, and for low-abundance targets where signal-to-background ratio is critical.

Fluorescent Postsynthetic Labeling of Oligonucleotides with Simultaneous Duplex Stabilization

The +9 °C T_m increase upon single anthracene conjugation, combined with quenching-free fluorescence in 8-aza-7-deazaadenine scaffolds [2], makes 9-(azidomethyl)anthracene an optimal choice for preparing fluorescent DNA probes that require both high thermal stability for stringent hybridization conditions and bright, unquenched emission for sensitive detection in qPCR, FISH, or microarray formats.

High-Throughput Salt Form Screening of Amine-Containing Pharmaceutical Candidates

The binary fluorescence on/off readout enabled by 9-azidomethylanthracene in the propargyl bromide derivatization workflow [3] allows rapid parallel screening of counter-ion salts in 96-well microplates using a standard fluorescence plate reader. This method has been validated against powder XRD and Raman spectroscopy [3] and is directly applicable to pre-formulation salt selection in pharmaceutical development.

End-Group Analysis and Molecular Weight Estimation of Alkyne-Terminated Synthetic Polymers

The strong UV-Vis absorption and fluorescence of the anthracene chromophore, introduced via CuAAC click onto propargyl-terminated polyesters [4], permits simultaneous fluorescent labeling and spectroscopic molecular weight estimation in a single reaction step, streamlining polymer characterization workflows where both polymer identity and chain length need to be confirmed.

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